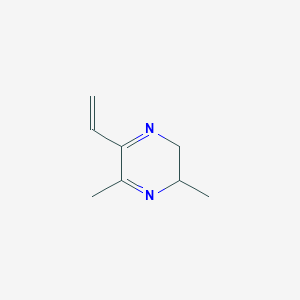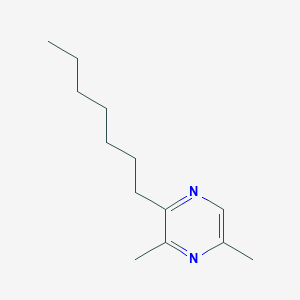![molecular formula C20H19N5O3S B15169766 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid CAS No. 650634-89-2](/img/structure/B15169766.png)
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-). This compound is widely used in the dye industry due to its ability to impart bright and stable colors to various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid typically involves a multi-step process starting from aniline derivatives. The key steps include diazotization and azo coupling reactions:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy and in the study of enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is utilized in pH indicators, where the color change corresponds to the protonation or deprotonation of the azo group. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Orange II: A related compound used in textile dyeing with a different sulfonic acid position.
Uniqueness
4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of substituents, which impart distinct color properties and reactivity. Its stability and vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
650634-89-2 |
|---|---|
Fórmula molecular |
C20H19N5O3S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H19N5O3S/c1-25(2)19-11-7-17(8-12-19)23-21-15-3-5-16(6-4-15)22-24-18-9-13-20(14-10-18)29(26,27)28/h3-14H,1-2H3,(H,26,27,28) |
Clave InChI |
LNFZERIHUKVNFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)

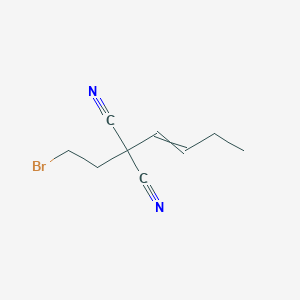
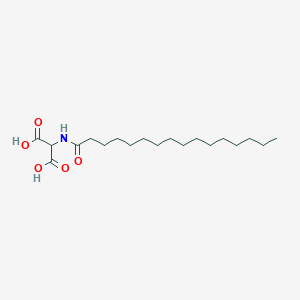
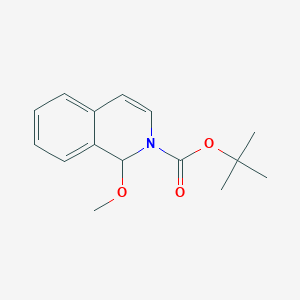
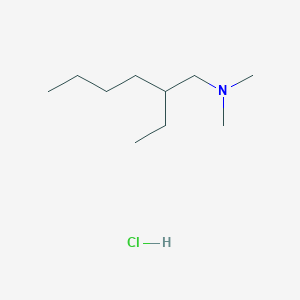

![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
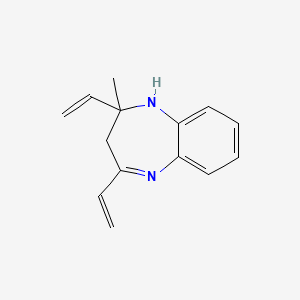
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
